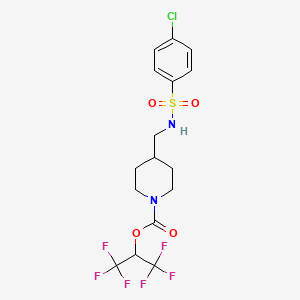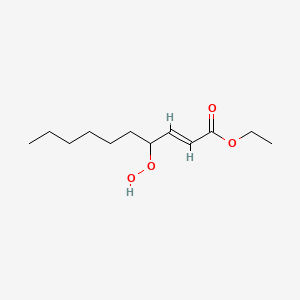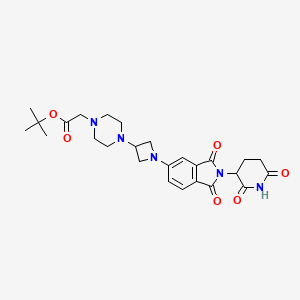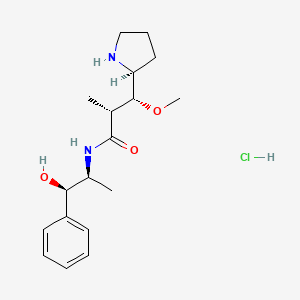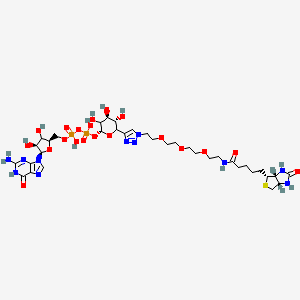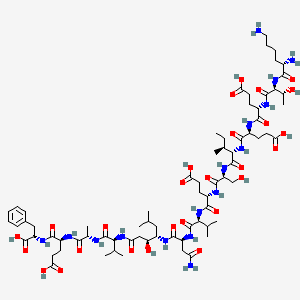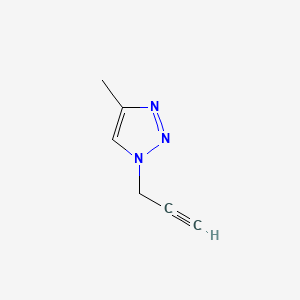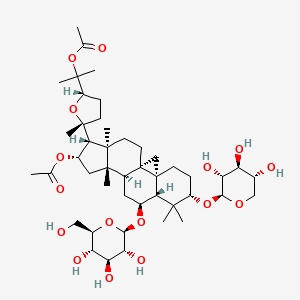
Aloinoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aloinoside A is a naturally occurring compound found in various species of the Aloe plant, particularly Aloe schelpei. It is known for its significant biological activities, including antioxidant and antimicrobial properties . This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aloinoside A typically involves the extraction from Aloe species. The process begins with the collection of fresh Aloe leaves, followed by washing and extraction using solvents like chloroform and methanol . The compound is then isolated using chromatographic techniques such as preparative thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aloe plants. The leaves are harvested, cleaned, and processed to extract the latex, which contains this compound. The latex is then subjected to solvent extraction and purification processes to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Aloinoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .
Aplicaciones Científicas De Investigación
Aloinoside A has a wide range of scientific research applications:
Mecanismo De Acción
Aloinoside A is structurally similar to other compounds found in Aloe species, such as Aloin A, Aloin B, and Aloinoside B . it is unique in its specific glycosidic linkage and the presence of certain functional groups that confer distinct biological activities.
Comparación Con Compuestos Similares
- Aloin A (CAS#1415-73-2)
- Aloin B (CAS#28371-16-6)
- Aloinoside B (CAS#11006-91-0)
- 10-Hydroxyaloin B (CAS#134863-92-6)
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Propiedades
Número CAS |
56645-88-6 |
|---|---|
Fórmula molecular |
C27H32O13 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
(10S)-1,8-dihydroxy-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one |
InChI |
InChI=1S/C27H32O13/c1-9-19(31)22(34)25(37)27(39-9)38-8-10-5-12-16(26-24(36)23(35)20(32)15(7-28)40-26)11-3-2-4-13(29)17(11)21(33)18(12)14(30)6-10/h2-6,9,15-16,19-20,22-32,34-37H,7-8H2,1H3/t9-,15+,16-,19-,20+,22+,23-,24+,25+,26-,27+/m0/s1 |
Clave InChI |
BUPDVJFRVYWYEV-PIVIZACJSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C([C@@H]3[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=CC=C4O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3C5C(C(C(C(O5)CO)O)O)O)C=CC=C4O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


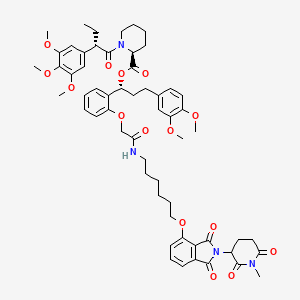
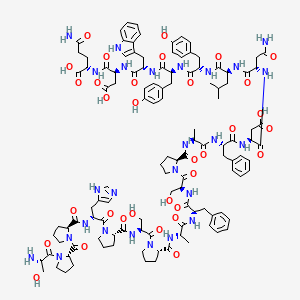
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
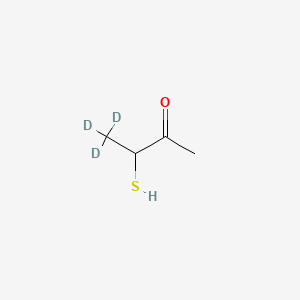
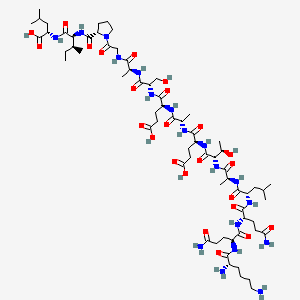
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
